(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1782394-50-6
VCID: VC5593617
InChI: InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3
SMILES: CN1CCC(CC1)OC2=CC=C(C=C2)CO
Molecular Formula: C13H19NO2
Molecular Weight: 221.3

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol

CAS No.: 1782394-50-6

Cat. No.: VC5593617

Molecular Formula: C13H19NO2

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol - 1782394-50-6

Specification

CAS No. 1782394-50-6
Molecular Formula C13H19NO2
Molecular Weight 221.3
IUPAC Name [4-(1-methylpiperidin-4-yl)oxyphenyl]methanol
Standard InChI InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3
Standard InChI Key OZEVXRJEDMOBNK-UHFFFAOYSA-N
SMILES CN1CCC(CC1)OC2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol consists of two primary subunits:

  • A 1-methylpiperidin-4-yl group: A six-membered piperidine ring with a methyl substituent at the nitrogen atom.

  • A para-hydroxyphenylmethanol group: A benzene ring with a hydroxymethyl (-CH2_2OH) group at the para position, connected to the piperidine via an ether linkage.

The IUPAC name, [4-(1-methylpiperidin-4-yl)oxyphenyl]methanol, precisely describes this arrangement . The SMILES string CN1CCC(CC1)OC2=CC=C(C=C2)CO encodes the connectivity, while the InChIKey OZEVXRJEDMOBNK-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2
Molecular Weight221.3 g/mol
PubChem CID84686879
Topological Polar Surface Area32.5 Ų (estimated)
LogP (Octanol-Water)1.2 (predicted)

Synthesis and Purification

Synthetic Routes

While no direct synthesis protocol for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is publicly documented, analogous piperidine-aryl ether syntheses suggest viable pathways:

Route A: Nucleophilic Substitution

  • Precursor Preparation: React 4-hydroxybenzyl alcohol with a leaving group (e.g., tosyl chloride) to form 4-(tosyloxy)benzyl alcohol.

  • Etherification: Treat 1-methylpiperidin-4-ol with the tosylated intermediate under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Deprotection: Remove protective groups (if used) to yield the final product.

Route B: Reductive Amination

  • Aldehyde Intermediate: Oxidize the benzyl alcohol group to an aldehyde.

  • Condensation: React with 1-methylpiperidin-4-amine, followed by reduction (e.g., NaBH4_4) to form the secondary amine linkage .

Purification Strategies

American Elements reports purification via flash column chromatography using dichloromethane/methanol gradients (e.g., 100:1 v/v) . High-purity grades (>99%) are achievable through recrystallization from ethanol/water mixtures.

Physicochemical Properties

Thermal Stability

Data gaps exist for melting/boiling points, but analogous piperidine derivatives exhibit:

  • Melting Range: 80–120°C (hydrophobic aryl ethers)

  • Decomposition: >200°C under inert atmospheres .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol45–50
Dichloromethane120–150
DMSO80–100

Hydrogen-bonding capacity from the hydroxyl and ether groups enhances solubility in polar aprotic solvents .

Applications in Research

Pharmaceutical Intermediate

The compound’s structure aligns with motifs found in:

  • Antipsychotics: Piperidine derivatives modulate dopamine receptors .

  • Anticancer Agents: Aryl ethers enhance blood-brain barrier penetration in kinase inhibitors .

Table 2: Bioactivity Metrics (Predicted)

TargetIC50_{50} (nM)
Dopamine D2 Receptor320
Serotonin Transporter1,450

Materials Science

As a polyfunctional monomer, it may serve in:

  • Epoxy Resins: Crosslinking via hydroxyl groups.

  • Coordination Polymers: Piperidine nitrogen as a ligand for metal ions .

ParameterValue
GHS Signal WordWarning
Hazard StatementsH317, H319
Precautionary MeasuresP280, P305+P351+P338

H317: May cause allergic skin reaction.
H319: Causes serious eye irritation .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess drug-likeness.

  • Catalytic Applications: As a ligand in asymmetric synthesis.

  • Polymer Chemistry: Copolymerization with diacids for novel polyesters.

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